molecular formula C6H5NO2S B151962 2-(2-Nitrovinyl)thiophene CAS No. 34312-77-1

2-(2-Nitrovinyl)thiophene

Cat. No.: B151962
CAS No.: 34312-77-1
M. Wt: 155.18 g/mol
InChI Key: UTPOWFFIBWOQRK-ONEGZZNKSA-N
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Description

2-(2-Nitrovinyl)thiophene is a useful research compound. Its molecular formula is C6H5NO2S and its molecular weight is 155.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22059. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-(2-Nitrovinyl)thiophene has been synthesized using Ando catalyst, achieving high yields under optimal conditions, involving catalysts like KF on Al_2O_3 and nitromethane (Zhou Ru-jin, 2007).
  • NMR Spectra Analysis : The proton chemical shifts and coupling constants of substituted 2-(2-nitrovinyl) thiophenes have been correlated with those of related compounds, applying the additivity rule for 13C chemical shifts (H. Satonaka & Michio Watanabe, 1985).
  • Ionic Liquid Reactions : Studies have shown the Michael additions of aldehydes and ketones to β-nitrostyrene and 2-(β-nitrovinyl)thiophene in ionic liquids (Peter Kotrusz et al., 2004).

Application in Nanotechnology and Materials Science

  • Modification of Carbon Nanotubes : Research has demonstrated the covalent modification of single-wall carbon nanotubes with thiophene for enhanced solubility and better dispersion in organic solvents. This modification has been used to improve the efficiency of polymer–fullerene photovoltaic cells (M. Stylianakis et al., 2010).
  • Polymer and Molecular Engineering : The postfunctionalization of poly(3-hexylthiophene) with various functional groups, including this compound, has been studied to understand their effects on the optical and photophysical properties of these materials (Yuning Li et al., 2002).

Catalysis and Reaction Mechanism Studies

  • Hydrodesulfurization Catalyst Research : NiWO4 nanoparticles, used as a catalyst for hydrodesulfurization of thiophene, showed higher activity than traditional catalysts, indicating potential applications in refining processes (Yunfei Bi et al., 2010).
  • Insight into Reaction Mechanisms : Combined in situ QXAFS and FTIR analysis of thiophene hydrodesulfurization on Ni phosphide catalysts provided detailed insights into the structure of active catalysts and the reaction mechanism, particularly the role of thiophene intermediates (K. Bando et al., 2012).

Biomedical Applications and Research

  • Biological Activity Study : Certain thiophene compounds, including those with a nitro group or nitrovinylthiophenes, have shown antibacterial and antifungal activities, which could be leveraged for medical applications (D. Kulikova et al., 1980).

Mechanism of Action

Target of Action

2-(2-Nitrovinyl)thiophene is a complex molecule with a variety of potential targets. It’s worth noting that thiophene and its derivatives exhibit an extensive range of biological activities, including anti-inflammatory, antifungal, antibacterial, antiviral, antiallergic, analgesic, anti-hiv pr inhibitors, antibreast cancer inhibitors, antidepressant, antimicrobial, and anticonvulsant properties .

Mode of Action

The mode of action of this compound involves interactions with its targets leading to changes at the molecular level. The observed HOMO and LUMO energy gaps affirm that charge transfer happens inside the compound . This charge transfer could potentially influence the interaction of the compound with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is an irritating compound that may cause irritation to the eyes, skin, and respiratory system . Therefore, appropriate protective measures, such as wearing protective glasses, gloves, and respirators, are required during handling and use .

Safety and Hazards

“2-(2-Nitrovinyl)thiophene” is dangerous . It is an irritating compound that may cause irritation to the eyes, skin, and respiratory system . Appropriate protective measures, such as wearing protective glasses, gloves, and respirators, are required during handling and use .

Future Directions

The compound has a wide range of applications in organic synthesis and materials science . It can be used to prepare organic light-emitting diodes (OLEDs), as electron acceptor and auxiliary materials in organic solar cells, and as materials for photosensors and organic field-effect transistors .

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPOWFFIBWOQRK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878872
Record name 2-(B-NITROVINYL)THIOPHENE
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Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-84-0, 34312-77-1
Record name Thiophene, 2-(2-nitrovinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874840
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Record name 874-84-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(B-NITROVINYL)THIOPHENE
Source EPA DSSTox
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Record name 2-(2-nitrovinyl)thiophene
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Record name trans-2-(2-Nitrovinyl)thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-(2-Nitrovinyl)thiophene utilized in organic synthesis?

A1: this compound serves as a valuable reagent in Diels-Alder reactions. For instance, when reacted with 3-styrylchromones under microwave irradiation, it yields 2-aryl-3-(2-thienyl)xanthones. This reaction sequence involves a Diels-Alder cycloaddition followed by HNO2 elimination and oxidation. [, ]

Q2: What insights do NMR studies provide about the structure of this compound and its derivatives?

A3: ¹H and ¹³C NMR analyses of this compound derivatives reveal crucial structural information. Notably, the proton chemical shifts and coupling constants show a strong correlation with those observed in methyl trans-3-(5-substituted 2-thienyl)acrylates. Furthermore, the additivity rule for ¹³C chemical shifts in simple substituted thiophenes also applies to the ring carbons in substituted 2-(2-Nitrovinyl)thiophenes. []

Q3: Has this compound been explored in biocatalytic transformations?

A4: Yes, research indicates that this compound acts as a substrate for the enzyme pentaerythritol tetranitrate reductase. This enzyme catalyzes the reduction of this compound, and studies utilizing a continuous two-phase flow miniaturized bioreactor demonstrated an increased reaction rate compared to traditional macroscale experiments. []

Q4: What are the potential applications of this compound beyond organic synthesis?

A5: Studies suggest potential applications of this compound in various fields. For example, its electronic and structural properties make it a candidate for anti-corrosion applications and dye-sensitized solar cells (DSSCs). [] Additionally, its use in the synthesis of piezochromic N-aryl-β-enaminones opens up possibilities in materials science. []

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